structure elucidation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
structure elucidation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
An In-depth Technical Guide to the Structure Elucidation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Challenge of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged structures" due to their ability to bind to multiple, diverse biological targets. The isoindolinone core is a quintessential example of such a scaffold, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[1][2]. The introduction of a hydroxyl group at the C3 position creates a particularly interesting subclass—the 3-hydroxyisoindolinones. These compounds are not only biologically active themselves but also serve as versatile synthetic intermediates, allowing for further molecular elaboration[3][4].
The precise determination of their structure is paramount, as subtle changes in substitution or stereochemistry can drastically alter biological function. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel derivative, 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one . We will proceed through a logical sequence of analytical techniques, moving from the foundational molecular formula to the intricate details of atomic connectivity. Each step is designed not merely to present data, but to build a self-validating case for the final structure, explaining the causality behind each experimental choice.
Compound Profile:
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IUPAC Name: 2-tert-butyl-3-hydroxy-5-methoxy-2,3-dihydro-1H-isoindol-1-one[5]
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Molecular Formula: C₁₃H₁₇NO₃
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Molecular Weight: 235.28 g/mol [5]
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CAS Number: 1381944-83-7[5]
The Strategic Workflow: A Blueprint for Discovery
The elucidation of a novel molecular structure is a systematic process of hypothesis generation and validation. Our approach integrates multiple spectroscopic techniques, where each method provides a unique layer of information. The overall workflow is designed to be efficient and conclusive, minimizing ambiguity at each stage.
Caption: A logical workflow for unambiguous structure determination.
Mass Spectrometry: Defining the Elemental Composition
Expert Rationale: Before attempting to assemble the structure, we must first confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of a unique molecular formula. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact molecular ion, minimizing fragmentation and simplifying interpretation.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: A 1 mg/mL solution of the analyte is prepared in methanol. This solution is further diluted to approximately 10 µg/mL using a 50:50 acetonitrile:water mixture containing 0.1% formic acid to promote protonation ([M+H]⁺).
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Instrumentation: The sample is infused into a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
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Data Acquisition: Data is acquired in positive ion mode over a mass range of m/z 100-500. A known calibration standard (e.g., sodium formate) is used for real-time mass correction.
Data Interpretation & Validation
The HRMS analysis provides the foundational data upon which all subsequent interpretations are built. The high degree of accuracy validates the molecular formula proposed from the synthesis.
| Parameter | Theoretical Value (C₁₃H₁₇NO₃) | Experimental Value | Difference (ppm) |
| Exact Mass [M] | 235.12084 | - | - |
| [M+H]⁺ Ion | 236.12812 | 236.12801 | -0.47 |
| Degree of Unsaturation | 6 | 6 | - |
Analysis: The experimentally observed mass for the protonated molecule ([M+H]⁺) shows a deviation of less than 1 ppm from the theoretical value. This provides extremely high confidence in the assigned molecular formula of C₁₃H₁₇NO₃. The calculated degree of unsaturation (6) is consistent with the proposed structure, which contains one benzene ring (4), one carbonyl group (1), and one heterocyclic ring (1).
Infrared Spectroscopy: Identifying Key Functional Groups
Expert Rationale: With the molecular formula confirmed, we use Fourier-Transform Infrared (FT-IR) Spectroscopy to quickly identify the key functional groups present. This is a rapid, non-destructive technique that provides a "molecular fingerprint." The presence or absence of characteristic absorption bands for the hydroxyl, lactam, and aromatic moieties provides the first pieces of the structural puzzle.
Experimental Protocol: ATR-FTIR
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Sample Preparation: A small amount of the solid-state sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. An air background spectrum is collected and automatically subtracted.
Data Interpretation
The IR spectrum provides direct, corroborating evidence for the main functional groups hypothesized in the structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |
| ~3350 | Broad, Medium | O-H Stretch | Confirms the presence of a hydroxyl (-OH) group. |
| ~2970, 2875 | Sharp, Medium | Aliphatic C-H Stretch | Consistent with the tert-butyl and methoxy groups. |
| ~1695 | Strong, Sharp | C=O Stretch (Amide/Lactam) | Indicates a five-membered lactam ring carbonyl. |
| ~1610, 1485 | Medium-Strong | Aromatic C=C Stretch | Confirms the presence of the benzene ring. |
| ~1245, 1030 | Strong | C-O Stretch (Aryl Ether) | Characteristic of the Ar-O-CH₃ methoxy group. |
Nuclear Magnetic Resonance (NMR): Assembling the Final Architecture
Expert Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the atomic framework. We employ a suite of 1D and 2D NMR experiments to map out all proton and carbon environments and, crucially, to establish their connectivity.
NMR Workflow
Caption: Sequential NMR experiments build a complete structural picture.
¹H NMR Spectroscopy: Proton Environment Mapping
Protocol: The sample is dissolved in deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| 7.21 | d | 1H | H-7 | Doublet due to coupling with H-6. Located ortho to the electron-withdrawing carbonyl group, hence downfield. |
| 6.95 | dd | 1H | H-6 | Doublet of doublets, coupled to both H-7 and H-4. |
| 6.88 | d | 1H | H-4 | Doublet due to coupling with H-6. Located ortho to the electron-donating methoxy group, hence relatively upfield. |
| 5.85 | s | 1H | H-3 | Singlet, no adjacent protons. Deshielded by the adjacent -OH group and the lactam nitrogen. |
| 3.82 | s | 3H | -OCH₃ | Singlet, characteristic chemical shift for a methoxy group attached to an aromatic ring. |
| 3.50 (broad) | s | 1H | -OH | Broad singlet, characteristic of a hydroxyl proton. Disappears upon D₂O exchange (confirmatory test). |
| 1.51 | s | 9H | -C(CH₃)₃ | A sharp singlet integrating to 9H is the definitive signature of a tert-butyl group, where all protons are equivalent[6]. |
¹³C NMR and DEPT-135: The Carbon Skeleton
Protocol: A proton-decoupled ¹³C spectrum and a DEPT-135 spectrum are acquired from the same sample.
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale for Assignment |
| 171.2 | (none) | C-1 (C=O) | Highly deshielded signal characteristic of a lactam carbonyl carbon. |
| 160.1 | (none) | C-5 | Aromatic carbon attached to the electron-donating -OCH₃ group. |
| 144.5 | (none) | C-7a | Aromatic quaternary carbon at the ring junction. |
| 131.8 | (none) | C-3a | Aromatic quaternary carbon at the ring junction, adjacent to the carbonyl. |
| 125.4 | CH (+) | C-7 | Aromatic methine carbon. |
| 115.1 | CH (+) | C-6 | Aromatic methine carbon. |
| 110.8 | CH (+) | C-4 | Aromatic methine carbon. |
| 85.3 | CH (+) | C-3 | Aliphatic methine carbon bonded to both an oxygen and a nitrogen, resulting in significant deshielding. |
| 58.6 | (none) | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group, bonded to nitrogen. |
| 55.7 | CH₃ (+) | -OC H₃ | Typical chemical shift for a methoxy carbon. |
| 28.9 | CH₃ (+) | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
2D NMR: Definitive Connectivity Analysis
Expert Rationale: While 1D NMR identifies the fragments, 2D NMR proves how they are connected. Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment here, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece together the entire molecular puzzle.
Key HMBC Correlations (Proton → Carbon):
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1.51 ppm (t-Butyl H) → 58.6 ppm (t-Butyl Quaternary C) & 171.2 ppm (C-1, Carbonyl C): This is the definitive correlation. It unambiguously proves that the tert-butyl group is attached to the nitrogen atom, which is adjacent to the carbonyl carbon (C-1).
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3.82 ppm (Methoxy H) → 160.1 ppm (C-5): This confirms the methoxy group is attached to the C-5 position of the aromatic ring.
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5.85 ppm (H-3) → 131.8 ppm (C-3a) & 171.2 ppm (C-1): These correlations place the C-3 carbon within the five-membered ring, adjacent to both the ring-junction carbon (C-3a) and the carbonyl carbon (C-1).
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7.21 ppm (H-7) → 171.2 ppm (C-1) & 115.1 ppm (C-6): This confirms the position of H-7 ortho to the carbonyl group and adjacent to C-6, locking in the substitution pattern of the aromatic ring.
These correlations, when combined with data from COSY (confirming H-4/H-6/H-7 coupling) and HSQC (linking every proton to its directly attached carbon), leave no ambiguity about the final structure.
Conclusion: A Validated Molecular Structure
References
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Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry.[Link]
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The 3‐hydroxyisoindolinone molecules synthetic methods. ResearchGate.[Link]
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Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
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HOTf-catalyzed dehydrative coupling reaction of 3-hydroxyisoindolinones with alkyl ketones. New Journal of Chemistry.[Link]
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Synthesis and stereoselective catalytic transformations of 3-hydroxyisoindolinones. Beilstein Journal of Organic Chemistry.[Link]
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Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research.[Link]
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Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules.[Link]
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